

Application Note: Tracking Transamination vs. Deamination Pathways Using - N Histidine

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Compound of Interest

Compound Name: DL-HISTIDINE:2HCL (ALPHA-15N+)

Cat. No.: B1580091

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Executive Summary & Scientific Rationale

Histidine metabolism sits at a critical junction between nucleotide synthesis (via the folate cycle) and nitrogen buffering. While the dominant catabolic pathway in mammals is deamination via Histidase (HAL) to form urocanate, alternative transamination pathways (via Histidine Aminotransferase, HAT) can become relevant in specific disease states, renal physiology, or microbial co-metabolism.

Standard abundance assays cannot distinguish between nitrogen that is transaminated (direct transfer) versus nitrogen that is deaminated (released as ammonia) and subsequently reassimilated. This application note details a protocol using L-Histidine (

N) to deconvolute these pathways. By tracking the specific positional fate of the

-nitrogen, researchers can quantify the contribution of histidine to the glutamate/glutamine pool and assess metabolic flexibility in cancer (e.g., Methotrexate resistance) and immuno-metabolism.

Key Physiological Distinction

- Pathway A (Deamination/Histidase):

-

N is released as free

NH

. This is rapidly scavenged by Glutamine Synthetase (GS) to form [5-

N]-Glutamine (amide labeled).

- Pathway B (Transamination/HAT):

-

N is directly transferred to

-ketoglutarate (

-KG) to form [2-

N]-Glutamate (

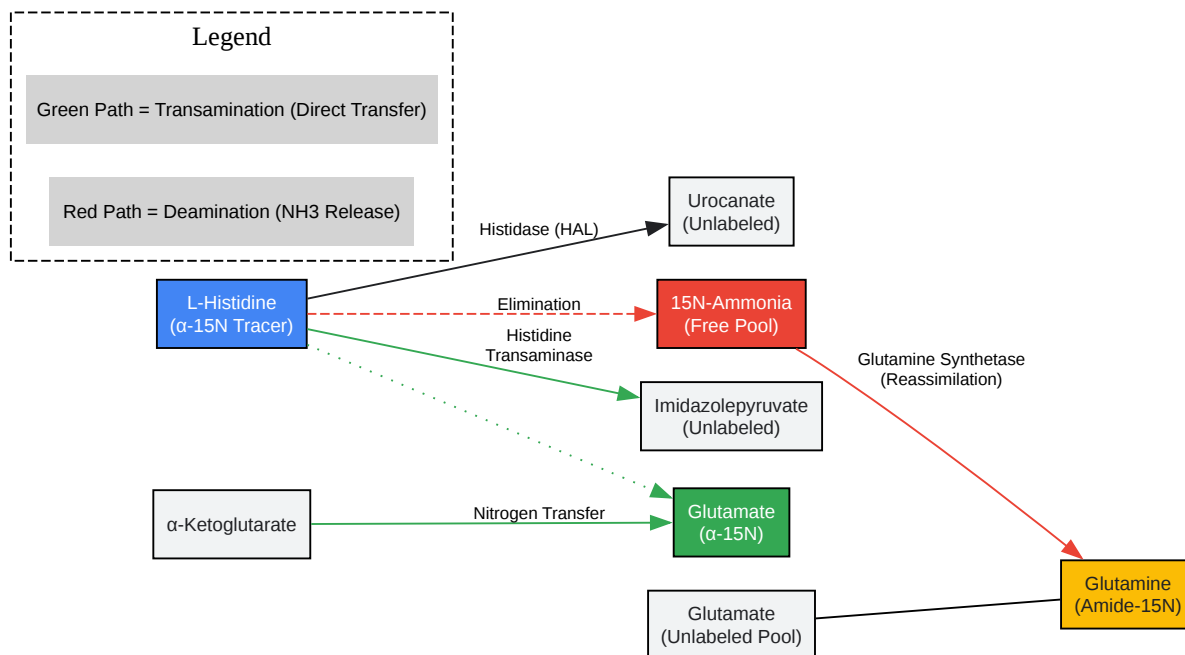
-labeled).

Metabolic Pathway Map

The following diagram illustrates the bifurcation of the

-

N label. Note how the position of the label in downstream metabolites acts as the diagnostic signature.



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Figure 1: Fate of

N Histidine.[1] The label (colored paths) ends up in different positions on Glutamate/Glutamine depending on the enzymatic route.

Experimental Protocol

Materials & Reagents

- Tracer: L-Histidine (

N, 98%+ enrichment). Note: Avoid U-

C/

N if specifically dissecting nitrogen economy, as carbon scrambling complicates analysis.

- Media: Dialyzed FBS (dFBS) is mandatory to remove background unlabeled histidine. Use a custom DMEM/RPMI formulation lacking Histidine, then reconstitute with the tracer.
- Quenching Solution: 80:20 Methanol:Water (LC-MS grade), pre-chilled to -80°C.

Cell Culture Workflow (Adherent Cells)

- Acclimatization: Seed cells in standard media. Allow to reach 60-70% confluency.
- Wash: Wash 2x with warm PBS to remove extracellular unlabeled histidine.
- Pulse: Add media containing 200

M

-

N Histidine.

- Expert Insight: Histidine transport (via LAT1/SLC7A5) is rapid. For flux analysis, short timepoints (15 min, 30 min, 1h) are crucial to see the initial rate of appearance in Glutamate. For steady-state accumulation, use 24h.
- Quench & Extraction:
 - Rapidly aspirate media.
 - Add 1 mL -80°C 80% MeOH.
 - Scrape cells on dry ice.
 - Vortex vigorously (30s) and centrifuge at 20,000 x g for 10 min at 4°C.
 - Collect supernatant for LC-MS.

Analytical Method: HILIC-HRMS

Reverse-phase chromatography retains amino acids poorly. HILIC (Hydrophilic Interaction Liquid Chromatography) is required for separation of Glutamate and Glutamine isotopologues.

- Column: ZIC-pHILIC (Merck) or Amide-HILIC (Waters), 2.1 x 100 mm, 1.7 m.
- Mobile Phase A: 20 mM Ammonium Carbonate, pH 9.0 (buffers ammonia ionization).
- Mobile Phase B: 100% Acetonitrile.
- Gradient: 80% B to 20% B over 15 minutes.
- MS Detection: Q-Exactive or equivalent High-Res MS.
 - Polarity: Switch mode (Pos/Neg). Amino acids often fly better in Positive, but TCA intermediates (if using C) prefer Negative. For Nitrogen tracking, Positive Mode (ESI+) is standard.

Data Analysis & Interpretation

The core challenge is distinguishing the source of the M+1 signal in Glutamate and Glutamine.

Mass Shifts Table

| Metabolite | Formula (Neutral) | Monoisotopic Mass | Tracer Fate (M+1 Shift) | Interpretation |
|-------------------|-------------------|-------------------|-------------------------|---------------------------------------|
| L-Histidine | C | 155.0695 | 156.0665 | Parent Tracer |
| | H | | | |
| | N | | | |
| | O | | | |
| Urocanate | C | 138.0429 | 138.0429 (M+0) | Histidase Path: N is lost as NH |
| | H | | | |
| | N | | | |
| | O | | | |
| Imidazolepyruvate | C | 154.0378 | 154.0378 (M+0) | Transaminase Path: N is lost to Glu. |
| | H | | | |
| | N | | | |
| | O | | | |
| Glutamate | C | 147.0532 | 148.0502 | Transaminase Marker: Direct transfer. |
| | H | | | |
| | NO | | | |
| Glutamine | C | 146.0691 | 147.0661 | Reassimilation Marker: Via NH |
| | H | | | |
| | N | | | |
| | O | | | |

Deconvoluting the Signal (The "Expert" Calculation)

Simply seeing M+1 Glutamate is not proof of transamination, because

NH

(from Histidase) can be incorporated into Glutamate via Glutamate Dehydrogenase (GDH), though this reaction usually favors deamination.

Validation Step: Compare the enrichment ratio (

) of Glutamine and Glutamate.

- Scenario A (Histidase Dominance):
 - High
N in Glutamine (Amide position).
 - Low
N in Glutamate.
 - Logic: The label passes through the free ammonia pool. Since GS (Glutamine Synthetase) has high affinity for ammonia, Gln labels first and highest.
- Scenario B (Transaminase Dominance):
 - High
N in Glutamate.
 - Lower/Delayed
N in Glutamine.
 - Logic: The label moves directly from His
Glu. Gln is only labeled downstream if that Glu is subsequently used by GS.

NMR Validation (The "Gold Standard")

If LC-MS is ambiguous,

N-HSQC NMR provides absolute structural certainty.

-

N Glutamate Chemical Shift: ~45-50 ppm (distinct doublet coupled to H

).

- Amide-

N Glutamine Chemical Shift: ~110-120 ppm (side chain).

- Protocol: Resuspend dried extract in D

O. Acquire 2D

H-

N HSQC. This definitively proves if the nitrogen is on the backbone (transamination) or sidechain (reassimilation).

Case Study: Methotrexate Resistance in Leukemia[1][3][4]

Context: Kanarek et al. (2018) demonstrated that Histidine catabolism drains the Tetrahydrofolate (THF) pool, sensitizing cells to Methotrexate (MTX).

Application of Protocol:

- Hypothesis: Does MTX treatment force cells to shift from Histidase (folate-dependent downstream) to Transaminase (folate-independent)?
- Experiment: Treat Leukemia cells with MTX vs Vehicle. [Pulse ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">](#)

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N Histidine.

- Result Visualization:

| Condition | Urocanate Flux | Glu (M+1) Enrichment | Gln (M+1) Enrichment | Conclusion |
|-------------|----------------|----------------------|----------------------|--|
| Vehicle | High | Low (< 5%) | High (40%) | Standard Catabolism: Histidase active. N goes to Ammonia Urea/Gln. |
| MTX Treated | Low | Increased (15%) | Moderate (20%) | Metabolic Rewiring: Folate block inhibits Histidase downstream; cells shunt His to Transamination to preserve Carbon/Nitrogen. |

Self-Validating System Checks

To ensure "Trustworthiness" (Part 2 of requirements), include these controls:

- The "Back-Exchange" Control: Run a sample with unlabeled Histidine +

NH

Cl.

- Purpose: This maps how fast free ammonia incorporates into Glutamate vs. Glutamine in your specific cell line. If

NH

CI labels Glutamate heavily, you cannot easily distinguish Transamination from Reassimilation by MS alone (requires NMR).

- The "Dead" Control: Spike tracer into media without cells and incubate.
 - Purpose: Rules out non-enzymatic chemical transamination or degradation (unlikely for His, but good practice).
- Linearity Check: Ensure the Histidine concentration (200

M) does not saturate the transporters, or conversely, is not so low that it is instantly depleted, causing non-steady-state artifacts.

References

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